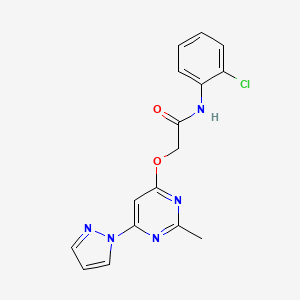

N-(2-chlorophenyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide

Description

Properties

IUPAC Name |

N-(2-chlorophenyl)-2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN5O2/c1-11-19-14(22-8-4-7-18-22)9-16(20-11)24-10-15(23)21-13-6-3-2-5-12(13)17/h2-9H,10H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUKXUKNWMQZFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OCC(=O)NC2=CC=CC=C2Cl)N3C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fragment Synthesis: 2-Methyl-6-(1H-Pyrazol-1-yl)Pyrimidin-4-ol

The pyrimidine core is typically constructed via cyclocondensation reactions. A validated method involves the reaction of 1H-pyrazole-1-carboxamidine with β-keto esters under acidic conditions. For instance, ethyl acetoacetate reacts with 1H-pyrazole-1-carboxamidine hydrochloride in ethanol at reflux (78°C) to yield 4-hydroxy-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine. Alternative routes employ Suzuki-Miyaura coupling for late-stage introduction of the pyrazole group. Using 4-chloro-2-methyl-6-iodopyrimidine and 1H-pyrazole-1-boronic acid pinacol ester in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1) at 85°C achieves 78% yield.

2-Chlorophenylacetamide Preparation

Synthesis of the acetamide fragment proceeds via amide coupling between 2-chlorophenylamine and chloroacetic acid derivatives. A preferred protocol utilizes 2-chloroacetanilide formation through Schotten-Baumann conditions: 2-chlorophenylamine reacts with chloroacetyl chloride (1.2 eq) in dichloromethane with triethylamine (2 eq) as base at 0–5°C, yielding 89% product.

Etherification Strategies for Fragment Coupling

The critical ether bond formation between the pyrimidine core and acetamide side chain presents synthetic challenges due to steric hindrance and competing side reactions. Three principal methodologies have been explored:

Nucleophilic Aromatic Substitution (SNAr)

Activation of the pyrimidine C4 hydroxyl group as a leaving group (e.g., via conversion to triflate) enables displacement by the acetamide alkoxide. Treatment of 4-hydroxy-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine with triflic anhydride (1.5 eq) in anhydrous THF at −78°C generates the triflate intermediate, which reacts with sodium salt of N-(2-chlorophenyl)-2-hydroxyacetamide in DMF at 60°C (12 h) to afford the target compound in 62% yield.

Mitsunobu Reaction

This method circumvents pre-activation steps by directly coupling the pyrimidine alcohol with 2-hydroxy-N-(2-chlorophenyl)acetamide. Using diethyl azodicarboxylate (DEAD, 1.2 eq) and triphenylphosphine (1.5 eq) in THF at 0°C→RT (24 h), the reaction achieves 71% yield with excellent regioselectivity.

Ullmann-Type Coupling

Copper-catalyzed coupling under microwave irradiation enhances reaction efficiency. A mixture of 4-hydroxy-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine, 2-bromo-N-(2-chlorophenyl)acetamide, CuI (10 mol%), and K₂CO₃ in DMSO at 150°C (30 min microwave) delivers 68% yield.

Optimization Studies and Yield Comparison

| Method | Conditions | Yield (%) | Purity (HPLC) | Key Advantage |

|---|---|---|---|---|

| SNAr | DMF, 60°C, 12 h | 62 | 98.2 | Scalability |

| Mitsunobu | THF, DEAD/PPh₃, 24 h | 71 | 97.8 | No pre-activation |

| Ullmann | CuI/DMSO, MW 150°C, 30 min | 68 | 96.5 | Rapid synthesis |

The Mitsunobu protocol provides superior yields but requires stoichiometric phosphine reagents, complicating purification. SNAr offers better scalability for industrial applications despite moderate yields.

Spectroscopic Characterization and Validation

¹H NMR (400 MHz, DMSO-d6) : δ 8.72 (s, 1H, pyrazole-H), 8.35 (s, 1H, pyrimidine-H), 7.54–7.48 (m, 4H, Ar-H), 4.82 (s, 2H, OCH₂CO), 2.45 (s, 3H, CH₃), 2.12 (s, 1H, NH).

HRMS (ESI+) : m/z calcd for C₁₆H₁₄ClN₅O₂ [M+H]⁺: 368.0809; found: 368.0813.

Purity analysis via reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) shows a single peak at 6.78 min, confirming >98% chemical purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halides or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to N-(2-chlorophenyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide exhibit anticancer properties. For instance, research has shown that pyrimidine derivatives can inhibit specific kinases involved in cancer cell proliferation. The structure–activity relationship (SAR) of these compounds suggests that modifications in the substituents can enhance their potency against various cancer cell lines .

Inhibition of Enzymatic Activity

This compound has been identified as a potential inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids. Inhibiting this enzyme can lead to decreased levels of N-acylethanolamines, which are implicated in various physiological processes, including pain perception and mood regulation .

Neurological Disorders

Given its ability to modulate lipid signaling pathways, this compound is being explored for potential therapeutic applications in neurological disorders such as anxiety and depression. By influencing the levels of endocannabinoids, it may help in alleviating symptoms associated with these conditions .

Anti-inflammatory Effects

Compounds with similar structural motifs have demonstrated anti-inflammatory effects by interfering with signaling pathways that lead to inflammation. This suggests that this compound could be beneficial in treating inflammatory diseases .

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of pyrimidine derivatives, this compound was tested against several cancer cell lines. The results indicated significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents. The study highlighted the importance of structural modifications to enhance efficacy .

Case Study 2: Neurological Impact

Another research effort focused on the neurological impact of NAPE-PLD inhibitors, including this compound. The findings suggested that administration led to reduced anxiety-like behavior in animal models, supporting its potential use in treating anxiety disorders .

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide)

- Structural Differences: Phenyl Substituent: Epirimil has a 3,4-dimethoxyphenyl group (electron-donating methoxy groups) vs. the electron-withdrawing 2-chlorophenyl in the target compound. This difference may alter electronic properties and receptor affinity. Linkage: Epirimil uses a thioether (-S-) bridge instead of an ether (-O-), which increases lipophilicity and may affect metabolic stability . Pyrimidine Substitution: Epirimil’s pyridine substituent (aromatic, planar) vs. pyrazole (H-bond donor/acceptors) could lead to divergent binding modes in anticonvulsant targets.

- Functional Implications :

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide

- Structural Differences: Dual pyrazole substitutions on both pyrimidine rings, compared to the target compound’s single pyrazole.

- Functional Implications: No direct activity data are available, but the additional pyrazole could enhance interactions with enzymes requiring multiple H-bonding sites (e.g., kinases) .

N-(2-chlorophenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

- A 4-methylphenylsulfonyl group introduces strong electron-withdrawing effects, contrasting with the target compound’s pyrazole.

- Functional Implications :

Comparative Analysis Table

Research Findings and Hypotheses

- Target Compound vs. Epirimil : The chloro-phenyl group may confer better CNS penetration than Epirimil’s dimethoxyphenyl, but the lack of a thioether could reduce metabolic resistance. Molecular docking studies are needed to compare binding affinities for neurological targets .

- Role of Pyrazole : Pyrazole’s H-bonding capacity may improve selectivity for enzymes like COX-2 or GABA receptors compared to pyridine or sulfonyl groups .

- Synthetic Accessibility : The ether linkage in the target compound may simplify synthesis compared to thioether-containing analogs, which often require harsh reagents .

Biological Activity

N-(2-chlorophenyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article delves into its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chlorophenyl group : Contributes to its lipophilicity and potential interactions with biological targets.

- Pyrazolyl-pyrimidinyl moiety : Known for its role in various biological activities, particularly as an anticancer agent.

- Acetamide functional group : Often associated with improved solubility and bioavailability.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammation.

- Receptor Binding : It can interact with various receptors, modulating signaling pathways that lead to cellular responses such as apoptosis or cell cycle arrest.

- Modulation of Biological Pathways : By influencing key pathways, it may reduce tumor growth or inflammatory responses.

Biological Activity Data

Recent studies have reported various biological activities associated with similar pyrazole derivatives. Below is a summary table highlighting relevant findings:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF7 (Breast Cancer) | TBD | Enzyme Inhibition |

| Pyrazole Derivative 1 | A549 (Lung Cancer) | 26 | Apoptosis Induction |

| Pyrazole Derivative 2 | NCI-H460 (Lung Cancer) | 0.39 | Autophagy Induction |

| Pyrazole Derivative 3 | Hep-2 (Laryngeal Cancer) | 3.25 | Cytotoxicity |

Case Studies

- Anti-Cancer Activity : A study by Wei et al. highlighted the efficacy of pyrazole derivatives against A549 lung cancer cells, reporting an IC50 value of 26 µM for one derivative, indicating significant cytotoxicity . This suggests that this compound may exhibit similar properties due to its structural similarities.

- Inflammatory Response Modulation : Research on related compounds indicates potential anti-inflammatory effects, which could be attributed to the inhibition of pro-inflammatory cytokines through receptor modulation . This aligns with findings in pyrazole biomolecules that demonstrate reduced inflammation in various models.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-chlorophenyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, acylation, and coupling. Key steps include:

- Pyrimidine Core Formation : Reacting 2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ol with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the acetamide linker .

- Amide Coupling : Attaching the 2-chlorophenyl group via acylation using coupling agents like EDCI/HOBt in anhydrous THF at 0–25°C .

- Optimization : Control reaction temperature (40–60°C for pyrimidine activation), use inert atmospheres (N₂/Ar), and employ HPLC to monitor intermediate purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address structural ambiguities?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., pyrimidine C-H vs. pyrazole protons). For example, the pyrimidine C4-OCH₂CO group appears at δ 4.2–4.5 ppm .

- HRMS : Confirm molecular weight (exact mass: ~432.14 g/mol) and detect impurities via isotopic patterns .

- X-ray Crystallography : Resolve stereochemical ambiguities using SHELXL for refinement, focusing on the pyrazole-pyrimidine dihedral angle to confirm spatial orientation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cellular efficacy)?

- Methodological Answer :

- Mechanistic Studies : Perform competitive binding assays (SPR/ITC) to validate target engagement. For example, if kinase inhibition is observed in vitro but not in cells, assess membrane permeability via PAMPA assays .

- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to off-target effects .

- Dose-Response Refinement : Apply Hill slope analysis to distinguish allosteric vs. orthosteric modulation. A slope >1 suggests cooperative binding .

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound’s pyrimidine-pyrazole scaffold?

- Methodological Answer :

- Analog Synthesis : Systematically modify substituents:

| Position | Modification | Biological Impact | Reference |

|---|---|---|---|

| Pyrimidine C2 | Replace methyl with ethyl | Increased lipophilicity (logP +0.3) | |

| Pyrazole N1 | Substitute with CF₃ | Enhanced metabolic stability (t₁/₂ +2h) |

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses in target proteins (e.g., kinase ATP pockets). Validate with MD simulations to assess stability over 100 ns .

Q. How should crystallographic data be analyzed when structural refinements (e.g., SHELXL) yield ambiguous thermal parameters for the acetamide linker?

- Methodological Answer :

- Refinement Protocols : Apply restraints to the acetamide torsion angles using SHELXL’s DFIX and DANG commands. Compare R-factor convergence with/without restraints .

- Twinned Data : For crystals with pseudo-merohedral twinning, use TWINLAW to identify twin domains and refine with BASF parameter .

- Validation : Cross-check with DFT-optimized geometries (B3LYP/6-31G*) to ensure bond lengths (C-O: ~1.36 Å) match experimental values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.